5-Hexylthiophen-2-amine

Description

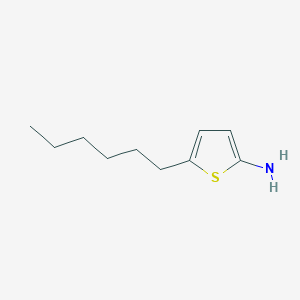

Structure

3D Structure

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

5-hexylthiophen-2-amine |

InChI |

InChI=1S/C10H17NS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6,11H2,1H3 |

InChI Key |

DMTAFIPPHNYZKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(S1)N |

Origin of Product |

United States |

Synthesis and Properties of 5 Hexylthiophen 2 Amine

Synthetic Pathways

A highly effective and widely used method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction. derpharmachemica.comwikipedia.org This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a plausible approach would involve using a ketone with a hexyl group adjacent to a methylene (B1212753) group, such as 2-octanone. The reaction would proceed via a Knoevenagel condensation between the ketone and an activated nitrile, followed by the addition of sulfur and subsequent cyclization to form the substituted 2-aminothiophene ring. wikipedia.orgsemanticscholar.org

Alternative synthetic strategies include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org This would typically involve the reaction of 2-bromo-5-hexylthiophene (B1278347) with an ammonia (B1221849) equivalent, catalyzed by a palladium-phosphine complex. rsc.orgorganic-chemistry.org

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are determined by the combination of the aromatic thiophene (B33073) ring, the primary amine group, and the aliphatic hexyl chain.

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₇NS | Sum of atoms in the structure. |

| Molecular Weight | 183.31 g/mol | Calculated from the molecular formula. |

| Boiling Point | Higher than non-polar alkanes of similar mass; lower than corresponding alcohols. | The primary amine allows for hydrogen bonding, increasing the boiling point relative to alkanes. However, the N-H bond is less polar than an O-H bond, resulting in a lower boiling point than alcohols. rsc.orgresearchgate.net |

| Solubility in Water | Low to sparingly soluble. | While the amine group can form hydrogen bonds with water, the long, non-polar hexyl chain significantly reduces overall water solubility. rsc.orgresearchgate.net |

| Solubility in Organic Solvents | High solubility in non-polar to moderately polar organic solvents (e.g., hexane, toluene, chloroform). | The presence of the substantial hydrophobic hexyl group and the aromatic ring promotes solubility in organic media. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Data | Interpretation |

| ¹H NMR | δ ~ 6.5-6.0 ppm (2H, d, thiophene protons); δ ~ 4.0-3.5 ppm (2H, broad s, -NH₂); δ ~ 2.7 ppm (2H, t, -CH₂-Ar); δ ~ 1.6 ppm (2H, m, -CH₂-); δ ~ 1.3 ppm (6H, m, -(CH₂)₃-); δ ~ 0.9 ppm (3H, t, -CH₃) | The chemical shifts reflect the electronic environment of the protons. Thiophene protons are in the aromatic region. The amine protons are typically broad. The alkyl chain protons show characteristic splitting patterns and upfield shifts. acs.orgdocbrown.info |

| ¹³C NMR | δ ~ 150-145 ppm (C-NH₂); δ ~ 145-140 ppm (C-Hexyl); δ ~ 125-115 ppm (thiophene CH); δ ~ 31-22 ppm (hexyl chain carbons); δ ~ 14 ppm (-CH₃) | The chemical shifts of the carbon atoms are indicative of their position in the molecule, with carbons attached to heteroatoms (S, N) appearing further downfield. rsc.org |

| Infrared (IR) Spectroscopy | ~3400-3300 cm⁻¹ (two bands, N-H stretch); ~2950-2850 cm⁻¹ (C-H stretch, alkyl); ~1620 cm⁻¹ (N-H bend); ~1500-1400 cm⁻¹ (C=C stretch, aromatic) | The two distinct peaks in the N-H stretching region are characteristic of a primary amine. Strong C-H stretching confirms the alkyl chain. The other peaks correspond to the amine bending and aromatic ring vibrations. researchgate.netresearchgate.net |

Research Applications and Future Directions

Given the established importance of the 5-substituted 2-aminothiophene scaffold, 5-Hexylthiophen-2-amine serves as a valuable, though currently under-explored, chemical entity. Its primary role in contemporary research is likely as a monomer or intermediate for the synthesis of more complex functional materials.

The presence of both a primary amine and a polymerizable thiophene (B33073) ring makes it a candidate for the development of novel conductive polymers. The amine group could be used to introduce further functionality post-polymerization or to influence the polymer's morphology and electronic properties through intermolecular interactions. For example, it could be a monomer for producing materials analogous to poly(3-hexylthiophene) (P3HT), a benchmark polymer in organic electronics, but with added functionality. acs.org

In medicinal chemistry, it could serve as a starting material for the synthesis of new pharmaceutical candidates. The amine group provides a reactive handle for building more complex molecules, while the hexyl group could enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties of a drug candidate. researchgate.net

Future research could focus on the explicit synthesis and characterization of this compound and its subsequent polymerization. Investigating the properties of the resulting polymer, poly(this compound), would be a logical next step to determine its potential in electronic applications compared to existing polythiophenes.

An in-depth examination of the synthetic routes toward this compound reveals a field rich with strategic chemical transformations. The construction of this molecule and its analogs hinges on the precise and regioselective functionalization of the thiophene ring at its C-2 and C-5 positions. Methodologies often involve a two-pronged approach: the introduction of the hexyl chain and the subsequent or preceding installation of the amino group. This article focuses exclusively on the synthetic methodologies employed to achieve this specific substitution pattern.

Theoretical and Computational Studies on 5 Hexylthiophen 2 Amine and Its Electronic Structure

Application of Quantum Chemical Calculations: Density Functional Theory (DFT) for 5-Hexylthiophen-2-amine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. chalcogen.rorsc.org DFT methods are used to calculate the ground-state electronic density of a molecule, from which numerous properties can be derived. acs.orgmdpi.com For this compound, DFT calculations are essential for understanding its electronic nature, which is governed by the interplay between the electron-rich thiophene (B33073) ring, the electron-donating amine substituent, and the aliphatic hexyl chain.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. malayajournal.org The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity, or the ability to accept an electron. The energy gap between these two orbitals (HOMO-LUMO gap) is a key parameter that influences the molecule's reactivity and the wavelength of light it can absorb. malayajournal.org

For this compound, the electronic structure is characterized by a significant electron-donating effect from the amine group (-NH2) onto the thiophene ring. researchgate.net This effect raises the energy of the HOMO, making the molecule a good electron donor. acs.org The HOMO is typically delocalized over the π-system of the thiophene ring and the lone pair of the nitrogen atom. The LUMO is generally distributed across the thiophene ring's π-antibonding orbitals. malayajournal.orgresearchgate.net The hexyl group, being an alkyl chain, primarily enhances solubility and influences solid-state packing, with only a minor electronic inductive effect. researchgate.net

Theoretical calculations on similar thiophene derivatives provide representative values for these electronic properties.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.15 | Highest Occupied Molecular Orbital Energy |

| ELUMO | -1.40 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 3.75 | HOMO-LUMO Energy Gap (ELUMO - EHOMO) |

Note: Values are illustrative, based on DFT calculations for similar aminothiophene structures.

DFT calculations can map the distribution of electron charge across the this compound scaffold, providing insights into its reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and positive regions (blue) denote electron-poor areas prone to nucleophilic attack. malayajournal.org In this compound, the MEP would show a high negative charge density around the nitrogen and sulfur atoms, identifying them as key reactive centers.

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. acs.org These indices help predict how the molecule will interact with other chemical species.

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons from the system. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy stabilization when the system acquires electrons. |

Note: These descriptors are calculated from the energy values in Table 1.

Theoretical models, particularly DFT, are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. chemaxon.comlibretexts.org By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. prospre.canmrdb.org These predictions are highly valuable for structure elucidation, as the calculated shifts can be compared with experimental data. mdpi.com For this compound, the electron-donating amine group would cause increased shielding (lower chemical shifts) for the protons on the thiophene ring compared to unsubstituted thiophene. A strong correlation between the calculated and experimental chemical shifts confirms the molecular structure and provides confidence in the computational model. mdpi.com

| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H3 | 6.10 | 6.12 |

| H4 | 6.65 | 6.68 |

Note: Values are hypothetical but represent the expected correlation and the upfield shift due to the amine group.

Investigation of Charge Distribution and Reactivity Indices for the this compound Scaffold

Computational Insights into Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. frontiersin.orgsmu.eduarxiv.org By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, including the high-energy transition state that must be overcome. researchgate.net For this compound, this could involve modeling reactions such as electrophilic substitution on the thiophene ring or N-functionalization of the amine group. ijrpr.commdpi.com DFT calculations can determine the geometry and energy of the transition state, allowing for the calculation of the activation energy. This information provides deep mechanistic insight and helps explain reaction outcomes and selectivity. frontiersin.org

Analysis of Electron Donor-Acceptor Properties and Intramolecular Charge Transfer in this compound Systems

The combination of an electron-rich thiophene ring and a powerful electron-donating amine group makes this compound an excellent electron donor. acs.org In many applications, it is paired with an electron-acceptor molecule to create a donor-acceptor (D-A) system. researchgate.netrsc.org Upon photoexcitation, an electron can move from the donor (HOMO) to the acceptor (LUMO), a process known as Intramolecular Charge Transfer (ICT). researchgate.net Computational studies can quantify the extent of this charge transfer and analyze the electronic properties of the resulting D-A complex. researchgate.net A well-designed D-A system featuring a thiophene donor will have a low energy gap, enabling it to absorb light at longer wavelengths, a critical feature for organic photovoltaics and other optoelectronic applications. researchgate.netresearchgate.net

Role of 5 Hexylthiophen 2 Amine in Conjugated Polymer and Advanced Material Precursor Research

Monomeric Building Block for Conjugated Polymers with Tunable Optoelectronic Properties

5-Hexylthiophen-2-amine serves as a crucial monomeric building block in the synthesis of conjugated polymers, offering a pathway to materials with tailored optoelectronic properties. The incorporation of the amine group onto the thiophene (B33073) ring introduces significant electronic and structural modifications, which are pivotal for applications in organic electronics. The electron-donating nature of the amine functionality influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the electronic band gap. This tunability is essential for optimizing the performance of devices such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). researchgate.net

The presence of the hexyl side chain on the thiophene ring enhances the solubility of the resulting polymers in common organic solvents. researchgate.net This improved processability is a significant advantage for the fabrication of thin-film devices using solution-based techniques like spin-coating and printing. mdpi.com

Polymerization Methods Employing this compound or its Derivatives

The synthesis of conjugated polymers from this compound or its derivatives is achieved through various polymerization techniques, with cross-coupling reactions being particularly prominent. These methods facilitate the formation of carbon-carbon bonds between monomer units, leading to the construction of the polymer backbone.

Cross-Coupling Polymerizations:

Suzuki Polycondensation: This method is widely used for the synthesis of conjugated polymers. ctu.edu.vn It typically involves the reaction of a boronic acid or ester derivative of one monomer with a halide derivative of another in the presence of a palladium catalyst. ctu.edu.vn For instance, a branched conjugated copolymer based on triphenylamine (B166846) and 3-hexylthiophene (B156222) has been synthesized via Suzuki polycondensation. ctu.edu.vn

Stille Coupling: This reaction pairs an organotin compound with an organohalide, catalyzed by palladium. It is a versatile method for creating complex polymer architectures.

Kumada Catalyst-Transfer Polycondensation (KCTP): This nickel-catalyzed method is particularly effective for synthesizing regioregular poly(3-alkylthiophene)s (P3HTs). ethz.ch The GRIM (Grignard Metathesis) method, a variant of Kumada coupling, allows for the synthesis of high molecular weight P3HT with controlled end-groups. ethz.chcmu.edu

Direct Arylation Polymerization (DArP): This newer technique offers a more atom-economical and environmentally friendly alternative by forming C-C bonds through the activation of C-H bonds, thus avoiding the need for pre-functionalized organometallic monomers. mdpi.com It has been successfully used to synthesize polymers containing benzotriazole (B28993) and thiophene units. mdpi.com

Oxidative Polymerization:

While less common for achieving highly controlled polymer structures, oxidative polymerization can also be employed. This method typically uses a chemical oxidant, such as iron(III) chloride (FeCl₃), or electrochemical methods to polymerize thiophene monomers. However, this approach often leads to regiorandom polymers with a higher density of defects.

The choice of polymerization method significantly impacts the resulting polymer's properties, including molecular weight, polydispersity, and, crucially, regioregularity.

Influence of the this compound Moiety on Polymer Backbones

The this compound unit exerts a profound influence on the structural and electronic characteristics of the polymer backbone.

In the polymerization of substituted thiophenes, such as those derived from this compound, the orientation of the side chains along the polymer backbone can be either random or regular. This is known as regioregularity. A high degree of head-to-tail (HT) coupling, where the substituted position of one monomer is linked to the unsubstituted position of the next, leads to a more planar and ordered polymer structure. rsc.org This planarity facilitates stronger inter-chain π-π stacking, which is crucial for efficient charge transport. researchgate.net

Conversely, head-to-head or tail-to-tail couplings introduce steric hindrance, causing the polymer backbone to twist and disrupting the conjugation. chemrxiv.org This leads to the formation of structural defects that can act as traps for charge carriers, thereby limiting device performance. acs.org The use of specific polymerization methods, like KCTP, is instrumental in achieving high regioregularity, often exceeding 98% HT couplings in poly(3-hexylthiophene)s. acs.orgsigmaaldrich.com The complete elimination of regioregularity defects has been shown to significantly improve electron mobility in P3HT by orders of magnitude. chemrxiv.org

The electronic properties of polymers derived from this compound can be systematically tuned through several strategies:

Copolymerization: Introducing different comonomers into the polymer chain is a powerful approach to modify the electronic band gap. rsc.org By alternating electron-donating units (like the amine-functionalized thiophene) with electron-accepting units, a donor-acceptor (D-A) copolymer is formed. This architecture lowers the LUMO energy level and can also raise the HOMO level, resulting in a smaller band gap. pkusz.edu.cnacs.org

Functional Group Modification: The electronic nature of the amine group itself can be modified. For example, converting the amine to an amide or other electron-withdrawing group would alter the electronic properties of the monomer and, consequently, the resulting polymer.

Controlling Torsional Angles: The degree of twisting between adjacent thiophene rings, influenced by the size and nature of substituents, affects the effective conjugation length. A more planar backbone leads to a longer effective conjugation length and a lower band gap. chemrxiv.org

The following table summarizes the impact of different strategies on the electronic properties of thiophene-based polymers:

| Strategy | Effect on Polymer Backbone | Impact on Electronic Properties |

| High Regioregularity | Increased planarity, enhanced π-π stacking | Longer effective conjugation length, lower band gap, improved charge mobility. chemrxiv.org |

| Donor-Acceptor Copolymerization | Alternating electron-rich and electron-poor units | Reduced electronic band gap, tunable HOMO/LUMO levels. rsc.orgpkusz.edu.cn |

| Introduction of Bulky Side Chains | Increased steric hindrance, greater torsion angles | Shorter effective conjugation length, wider band gap. |

| Introduction of Electron-Donating Groups | Raises HOMO energy level | Can narrow the band gap. acs.org |

| Introduction of Electron-Withdrawing Groups | Lowers LUMO energy level | Can narrow the band gap. mdpi.com |

Intra-chain Transport: This refers to the movement of charge carriers along the conjugated polymer backbone. It is highly dependent on the effective conjugation length, which is maximized in highly regioregular and planar polymers. researchgate.net

Inter-chain Transport: This involves the hopping of charge carriers between adjacent polymer chains. researchgate.net Efficient inter-chain transport relies on close π-π stacking, which is facilitated by the ordered packing of polymer chains in the solid state. mdpi.com

Studies have shown that even small amounts of regiorandom defects can create significant energetic disorder, acting as traps that hinder charge transport. chemrxiv.org The presence of amine groups can also influence the local morphology and energetics at interfaces, which is a critical factor in device performance. european-mrs.com Research on radical polymers has also highlighted that unwanted functionalities arising from synthesis can impact the solid-state conductivity of thin films. nih.gov

Strategies for Tuning Conjugation Length and Electronic Band Gap in Derived Polymers

Functionalization and Grafting of Polymeric Architectures Using this compound Derivatives

The reactive amine group on the this compound monomer provides a versatile handle for the post-polymerization functionalization and grafting of polymeric architectures. nih.gov This allows for the modification of a pre-synthesized polymer backbone, introducing new functionalities and properties without altering the main chain structure.

Graft polymerization involves attaching polymer side chains to a main polymer backbone, creating branched or "grafted" copolymers. nih.gov If a polymer is synthesized with pendant this compound units, the amine group can serve as an initiation site or a point of attachment for growing new polymer chains. This can be achieved through various chemical reactions, such as:

Amidation: The amine group can react with carboxylic acids or acyl chlorides to form amide linkages. If the acyl group is part of another polymer or a monomer that can be subsequently polymerized, a grafted structure is formed.

N-alkylation: The amine can be alkylated, providing another route to attach side chains.

"Click" Chemistry: The amine group can be converted to an azide (B81097) or alkyne, enabling highly efficient and specific "click" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to graft other polymer chains.

This approach allows for the creation of complex polymer architectures, such as rod-coil block copolymers or polymers with specific sensory or biological functionalities attached to the conjugated backbone. nih.gov For example, grafting hydrophilic polymer chains onto a hydrophobic polythiophene backbone could lead to amphiphilic materials that self-assemble into unique nanostructures.

Electrochemical Polymerization and Formation of Electroactive Films from this compound Analogs

Electrochemical polymerization is a powerful technique for the synthesis of conjugated polymer films directly onto an electrode surface. acs.org This method allows for precise control over the film thickness and morphology by manipulating electrochemical parameters such as potential, current density, and the composition of the electrolyte solution. wikipedia.org For analogs of this compound, this process involves the anodic oxidation of the monomer to initiate polymerization, leading to the formation of a durable and electroactive polymer film.

The presence of both an electron-donating amine group and a solubilizing hexyl group on the thiophene ring is expected to significantly influence the polymerization process and the properties of the resulting polymer. wikipedia.orgsemanticscholar.org The amine group can lower the oxidation potential of the monomer, facilitating polymerization, while the hexyl group enhances the solubility of the monomer in organic solvents and can improve the processability of the final polymer. wikipedia.org

The anodic oxidation of thiophene and its derivatives is the initial and crucial step in the electrochemical polymerization process. wikipedia.org For analogs of this compound, the mechanism is believed to proceed through the formation of a radical cation upon oxidation at the anode. researchgate.net

The initial oxidation can occur either on the thiophene ring or the nitrogen atom of the amine group. researchgate.net The resulting radical cation is a highly reactive species. The generally accepted mechanism for the polymerization of thiophene monomers involves the coupling of these radical cations. wikipedia.org In the case of 2-aminothiophene derivatives, the radical cation can have significant spin density at the 5-position of the thiophene ring, which is the preferred site for coupling. researchgate.net

The proposed steps for the anodic polymerization of a this compound analog are as follows:

Oxidation: The monomer is oxidized at the anode to form a radical cation.

Dimerization: Two radical cations couple to form a dicationic dimer. This coupling predominantly occurs at the unsubstituted α-position (C5) of the thiophene ring.

Deprotonation: The dimer expels two protons to form a neutral dimer.

Chain Propagation: The dimer is re-oxidized to a radical cation, which can then react with other monomer radical cations or oligomer radical cations, leading to the growth of the polymer chain. acs.org

This process continues, resulting in the deposition of a conjugated polymer film on the electrode surface. The presence of the hexyl group at the 5-position ensures that the polymerization proceeds primarily through coupling at the other α-position, leading to a more regioregular polymer structure. wikipedia.org

| Step | Description | Key Intermediates |

| 1. Initiation | Anodic oxidation of the this compound monomer. | Monomer radical cation |

| 2. Propagation | Coupling of radical cations to form dimers and longer oligomers. | Dimeric and oligomeric radical cations |

| 3. Termination | Deposition of the insoluble polymer film onto the electrode surface. | Neutral polymer film |

The polymer films derived from this compound analogs exhibit interesting redox behavior and electrochromic properties, which are direct consequences of their conjugated structure. These properties can be investigated using techniques such as cyclic voltammetry (CV) and spectroelectrochemistry.

Redox Behavior:

Cyclic voltammetry is a key technique used to characterize the redox behavior of these polymer films. A typical cyclic voltammogram of a poly(this compound) analog film would show reversible oxidation and reduction peaks. These peaks correspond to the p-doping (oxidation) and dedoping (reduction) of the polymer backbone. During the p-doping process, electrons are removed from the polymer backbone, creating positive charge carriers called polarons and bipolarons. wikipedia.org

The introduction of the electron-donating amine group is expected to lower the oxidation potential of the polymer compared to poly(3-hexylthiophene). wikipedia.org This makes the polymer easier to oxidize and can enhance its stability in the doped state. The redox process is generally reversible, allowing the polymer to be switched between its neutral and oxidized states multiple times.

Electrochromic Properties:

A fascinating property of these conjugated polymers is their ability to change color upon oxidation and reduction, a phenomenon known as electrochromism. rsc.org This color change is a result of the alteration of the electronic structure of the polymer during the redox process. In the neutral state, the polymer typically has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and it absorbs light in the UV region, appearing colored (often yellow or orange). acs.org

Upon oxidation (p-doping), the formation of polarons and bipolarons introduces new energy levels within the band gap. nih.gov This leads to new electronic transitions at lower energies, causing the polymer to absorb light in the visible and near-infrared (NIR) regions. nih.gov Consequently, the color of the polymer film changes, for instance, to green or blue in the oxidized state. acs.org

Spectroelectrochemistry is used to monitor these changes in the absorption spectrum of the polymer film as a function of the applied potential. nih.gov By analyzing the spectroelectrochemical data, key parameters such as the wavelength of maximum absorption (λmax) in different redox states, the optical contrast (ΔT%), and the coloration efficiency (η) can be determined.

The table below summarizes the expected electrochromic behavior of a polymer film derived from a this compound analog, based on data from similar polythiophene derivatives. acs.org

| Polymer State | Applied Potential (vs. Ag/Ag+) | Color | Absorption Maxima (λmax) |

| Neutral | 0.0 V | Orange-Yellow | ~450 nm |

| Oxidized (p-doped) | +1.0 V | Blue-Green | ~800 nm, >1500 nm |

The combination of a tunable redox behavior and distinct electrochromic properties makes polymers derived from this compound analogs promising materials for applications in electrochromic devices, such as smart windows, displays, and sensors. semanticscholar.org

Advanced Research Applications and Future Directions for 5 Hexylthiophen 2 Amine Chemistry

Potential in Organic Semiconductor Research and Device Development

The unique combination of a π-conjugated thiophene (B33073) system, an electron-donating amine group, and a flexible alkyl chain makes 5-hexylthiophen-2-amine and its derivatives promising candidates for materials engineering in organic electronics. These structural features are crucial for tuning the electronic properties, morphology, and processability of materials for devices such as Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Solar Cells (OSCs).

Thiophene-based molecules are foundational to organic electronics due to their excellent charge transport properties and environmental stability. aip.orgresearchgate.net The inclusion of a hexyl side chain enhances the solubility of these materials in common organic solvents, which is critical for solution-based fabrication techniques like spin-coating and printing. researchgate.netresearchgate.netsigmaaldrich.com This improved processability is essential for creating large-area and low-cost electronic devices. sigmaaldrich.com

The amine group can significantly influence the performance of organic electronic devices. In some architectures, amine-containing molecules serve as effective cathode interfacial layers in OSCs. rsc.org For instance, the amino groups in certain interlayer materials can induce a favorable interfacial dipole that enhances the built-in electric field, leading to improved device efficiency. rsc.org In other cases, the amine functionality is incorporated directly into the π-conjugated backbone of the semiconductor itself. researchgate.net Derivatives of 2-aminothiophene have been explored for applications in OSCs and electroluminescent materials. beilstein-journals.org

The performance of devices using materials derived from or similar to this compound is summarized below. While direct data for the specific compound is limited in public literature, the performance of related hexylthiophene polymers, aminothiophene derivatives, and functionalized thiophenes in various devices illustrates the potential.

| Device Type | Material Class | Key Performance Metric | Value | Reference |

| OFET | Thiazolo[5,4-d]thiazole with hexylthiophene side chains | Hole Mobility (µ) | Up to 10⁻³ cm²/V·s | researchgate.net |

| OFET | Poly(3-hexylthiophene-2,5-diyl) (P3HT) | Hole Mobility (µ) | ~2.5 cm²/V·s | mdpi.com |

| OFET | Fused thiophene heteroacenes (DNTT derivatives) | Hole Mobility (µ) | 12 cm²/V·s | aip.org |

| OSC | P3HT:PCBM with serine (amino acid) interlayer | Power Conversion Efficiency (PCE) | 3.76% | aip.org |

| OSC | BTTQ-based conjugated polymers | Power Conversion Efficiency (PCE) | Up to 3.30% | researchgate.net |

| OLED | TADF emitter with amine-based donor units | External Quantum Efficiency (EQE) | 21.6% (sky-blue) | researchgate.net |

| OLED | Ambipolar BODIPY with hexylthiophene units | White Exciplex Emission | - | acs.org |

This table presents data for materials related to this compound, such as those containing hexylthiophene or aminothiophene moieties, to illustrate the potential performance in various organic electronic devices.

Materials engineering efforts continue to focus on creating derivatives that optimize energy levels, charge carrier mobility, and film morphology. For instance, the copolymerization of hexylthiophene units with other electron-rich or electron-deficient monomers is a common strategy to fine-tune the properties of semiconductors for solar cells. researchgate.netscilit.com

Exploration in Supramolecular Chemistry and Self-Assembly through Amine-Thiophene Interactions

The amine and thiophene groups in this compound are ideal components for directing the self-assembly of molecules into ordered, functional supramolecular structures. This assembly is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking.

The primary amine (-NH₂) group is a potent hydrogen bond donor, capable of forming strong, directional interactions. nih.gov In mixed-ligand complexes, the amino group of one ligand can form intermolecular hydrogen bonds with atoms on an adjacent ligand, leading to the formation of well-defined structural motifs and three-dimensional architectures. nih.gov For example, studies on cobalt(II) and copper(II) complexes with thiophene-2-carboxylate (B1233283) and an aminopyrimidine ligand have demonstrated that N-H···O and N-H···N hydrogen bonds are critical in generating specific supramolecular patterns. nih.gov Similarly, chiral amino alcohols have been used with thiophene derivatives to create fluorescent, helical columnar structures through self-assembly. acs.org

The thiophene ring itself contributes to self-assembly through π-π stacking interactions. nih.govmdpi.com These interactions, where the electron clouds of adjacent aromatic rings overlap, are crucial for charge transport in organic semiconductors. The stability of these stacked structures is dominated by van der Waals dispersion forces. mdpi.com The interplay between hydrogen bonding from the amine group and π-π stacking from the thiophene ring can lead to complex and highly ordered materials. nih.govchemrxiv.org By controlling the self-assembly process, it is possible to create different nanostructures, such as crystalline needles or nanofibers, from the same molecule, each with unique functional properties. acs.org

Development as Novel Ligand Precursors for Transition Metal Catalysis

The structural features of this compound make it an excellent starting point for the synthesis of novel ligands for transition metal catalysis. The nitrogen atom of the amine group and the sulfur atom of the thiophene ring can both act as donor atoms to coordinate with a metal center. researchgate.netmdpi.com

Thiophene-based ligands are of significant interest in coordination chemistry. researchgate.netulisboa.ptresearchgate.net The sulfur atom is considered a soft donor, forming strong bonds with soft transition metals like copper, palladium, and gold. mdpi.com This strong coordination ability has been exploited in various catalytic systems. For example, chiral ligands based on a thiophene backbone, such as thiophene-2,5-bis(β-amino alcohols) and 2,5-bis(oxazolinyl)thiophenes, have been successfully used in copper-catalyzed asymmetric reactions. mdpi.com

The amine group can be readily modified to create more complex ligand structures. For instance, it can be converted into an imine through condensation with an aldehyde or ketone, or into an amide via reaction with an acyl chloride. chemrxiv.orgscispace.com These reactions open pathways to multidentate ligands that can form highly stable chelate complexes with transition metals. The reactivity of thiophenes with transition metal complexes is diverse, sometimes leading to C-S bond cleavage or partial reduction of the thiophene ring, which can be harnessed in catalytic cycles. acs.org

The table below showcases the versatility of thiophene derivatives as ligand precursors for various transition metals and applications.

| Ligand Class | Coordinated Metal(s) | Application / Reaction Type | Reference |

| Thiophene-dithiolates | Ni, Cu, Co, Pt, Au, Fe | Molecular conductors, Magnetic materials | ulisboa.ptresearchgate.net |

| Chiral Thiophene-bis(oxazolines) | Copper(II) | Asymmetric Friedel–Crafts alkylation | mdpi.com |

| Thiophene-capped Diketopyrrolopyrrole | - | Suzuki, Stille, Buchwald-Hartwig couplings | chemrxiv.org |

| Thiophene-based Triarylamine | Ruthenium(II) | Spectroelectrochemistry, Molecular switches | researchgate.net |

This table highlights the use of various thiophene-based compounds as ligands in transition metal chemistry, demonstrating the potential of functionalized thiophenes like this compound as valuable precursors.

Emerging Research Themes and Unexplored Reactivities of this compound and its Derivatives

While the potential of this compound in established fields like organic electronics is clear, several emerging themes and areas of unexplored reactivity offer exciting future directions.

One emerging area is the development of derivatives for biological applications. For example, new 2-amino-5-(thiophen-2-yl)benzamide derivatives have been synthesized and shown to act as histone deacetylase (HDAC) inhibitors with anti-tumor activity. nih.gov This demonstrates that the aminothiophene scaffold can be a valuable pharmacophore. The hexyl group could be used to tune lipophilicity and bioavailability in such drug candidates.

The reactivity of the aminothiophene core itself is ripe for further exploration. The amine group's nucleophilicity allows for a wide range of derivatization reactions. msu.edu For example, it can be used to synthesize Schiff bases, which are themselves versatile intermediates. scispace.com Furthermore, new protocols for creating N-substituted aminothiophenes, such as the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines, provide pathways to novel electronic and functional materials. beilstein-journals.org The kinetic and thermodynamic aspects of the reactions between thiophenes and amines are also under investigation, which could lead to more precise control over the synthesis of new derivatives. acs.org

Another frontier is the use of aminothiophene derivatives in sensing applications. Organic field-effect transistors can function as highly sensitive chemical sensors, where the interaction of analyte molecules with the semiconductor material modulates the electrical signal. mdpi.comunistra.fr The amine group in a this compound-based polymer could provide a specific binding site for acidic vapors or other analytes, making it a candidate for a selective chemiresistor or OFET-based sensor.

Finally, the combination of the amine and the hexylthiophene could be exploited in the design of novel functional polymers and materials beyond electronics. For instance, the amine could serve as a cross-linking site or a point for grafting other polymer chains, creating complex copolymer architectures with tailored mechanical or thermal properties.

Q & A

Q. What are the optimized synthetic routes for 5-hexylthiophen-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves reductive amination of 5-hexylthiophene-2-carbaldehyde with an amine source. Key factors include:

- Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used, with LiAlH₄ favoring higher yields but requiring anhydrous conditions .

- Solvent Selection: Polar solvents like ethanol or methanol enhance reaction efficiency under mild heating (40–60°C) .

- Purification: Column chromatography or recrystallization is critical to isolate the amine product from byproducts (e.g., imines or nitriles).

For reproducibility, document reaction parameters (temperature, solvent volume, and molar ratios) and validate purity via NMR and mass spectrometry .

Q. How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

- Spectroscopic Analysis: Use - and -NMR to confirm the amine group’s position and hexyl chain integration. IR spectroscopy identifies N–H stretching (3200–3400 cm) and thiophene ring vibrations .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Electrochemical Properties: Cyclic voltammetry (CV) reveals redox behavior, crucial for applications in organic electronics .

Advanced Research Questions

Q. How can this compound be utilized in designing organic semiconductors, and what experimental frameworks validate its performance?

Methodological Answer: The hexyl chain enhances solubility, while the thiophene-amine moiety provides π-conjugation. To evaluate semiconductor potential:

- Thin-Film Fabrication: Spin-coating or vacuum deposition creates films for charge mobility measurements (e.g., field-effect transistor (FET) testing) .

- Bandgap Analysis: UV-Vis spectroscopy and density functional theory (DFT) calculations correlate optical absorption with electronic structure .

- Stability Testing: Expose films to heat, light, and humidity to assess degradation pathways .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor binding) may arise from:

- Structural Analog Comparison: Tabulate derivatives (e.g., fluorinated or phenyl-substituted analogs) to identify structure-activity relationships (SAR). Example:

| Compound | Substituent | Bioactivity Target | IC (μM) | Reference |

|---|---|---|---|---|

| This compound | Hexyl, NH | Enzyme X | 12.3 | |

| 5-Fluorothiophen-2-amine | Fluoro, NH | Receptor Y | 8.9 |

Q. How can computational modeling guide the functionalization of this compound for targeted applications?

Methodological Answer:

- DFT Simulations: Predict electronic properties (HOMO/LUMO levels) to prioritize substituents (e.g., electron-withdrawing groups for reduced bandgaps) .

- Molecular Docking: Screen derivatives against protein targets (e.g., kinases) to optimize binding affinity before synthesis .

- Machine Learning: Train models on existing datasets to forecast synthetic feasibility and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.